Perfluorobutylsulphonamide
Overview
Description
Mechanism of Action
Target of Action
Perfluorobutylsulphonamide (FBSA) is a perfluoroalkyl substance (PFAS) Pfass are known to be environmental contaminants and have been found in various ecosystems, including wastewater and consumable oysters .
Mode of Action
Pfass, including fbsa, are known for their stability and persistence in the environment . They are resistant to degradation, which contributes to their bioaccumulation and potential toxicity.
Biochemical Pathways
Pfass have been associated with various adverse health effects, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Due to its perfluoroalkyl structure, fbsa is likely to be highly stable and resistant to metabolic degradation . This could potentially lead to bioaccumulation in organisms and the environment.
Result of Action
Pfass have been associated with a range of potential health effects, including endocrine disruption and immunotoxicity
Action Environment
The action of FBSA is influenced by various environmental factors. As a PFAS, FBSA is highly persistent in the environment and can be found in various ecosystems . Its stability and resistance to degradation mean that it can accumulate over time, potentially leading to increased exposure and risk.
Preparation Methods
Perfluorobutylsulfonamide is typically synthesized through a chemical reaction involving perfluoroalkyl groups . One common preparation method involves reacting perfluoropropylene with sulfuryl chloride to generate perfluoropropenyl sulfuryl chloride . This intermediate compound is then reacted with an amine to produce perfluorobutylsulfonamide . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands .
Chemical Reactions Analysis
Perfluorobutylsulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.
Substitution: Perfluorobutylsulfonamide can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include sulfuryl chloride and various amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Perfluorobutylsulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and antistatic agent in various chemical processes.
Biology: Its unique properties make it useful in biological research, particularly in studies involving cell membranes and protein interactions.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential medical applications.
Comparison with Similar Compounds
Perfluorobutylsulfonamide is unique due to its combination of perfluoroalkyl and sulfonamide groups, which provide excellent chemical and thermal stability . Similar compounds include:
Perfluorobutanesulfonic acid: Another perfluoroalkyl compound with similar properties but different applications.
Perfluorooctanesulfonamide: A longer-chain analog with different chemical properties and applications.
These compounds share some similarities but differ in their specific chemical structures and applications, highlighting the uniqueness of perfluorobutylsulfonamide.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F9NO2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKFLJWBHVMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)N)(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2NH2, C4H2F9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880251 | |
Record name | Perfluorobutanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30334-69-1 | |
Record name | Perfluorobutanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30334-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorobutane sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorobutylsulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROBUTANE SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4V6K37HVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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